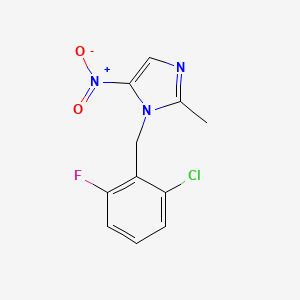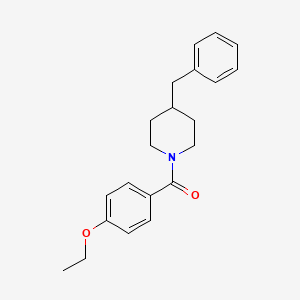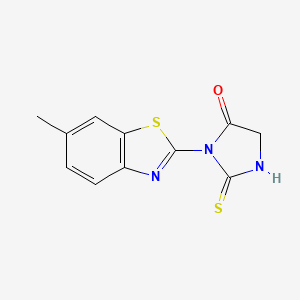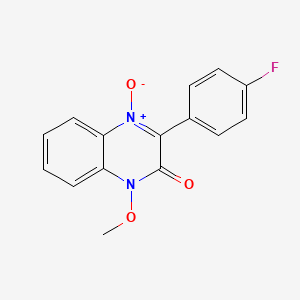
N-(4-chlorophenyl)-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(2-thienyl)acrylamide, also known as CTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylamide derivatives, which are known for their diverse biological activities. CTAA has been found to exhibit promising properties as an inhibitor of certain enzymes, which has led to its investigation in various fields of research.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide as an inhibitor of PTPs involves its binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function of dephosphorylating target proteins, which leads to downstream effects on cellular signaling pathways. The precise mechanism of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide inhibition of PTPs is still under investigation, but it is thought to involve covalent modification of the enzyme or disruption of its active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide are still being elucidated, but it has been shown to have a range of activities in cellular and animal models. For example, N-(4-chlorophenyl)-3-(2-thienyl)acrylamide has been found to inhibit the growth of cancer cells in vitro and in vivo, which suggests that it may have potential as an anticancer agent. Additionally, N-(4-chlorophenyl)-3-(2-thienyl)acrylamide has been shown to modulate immune responses in animal models, which suggests that it may have potential as an immunomodulatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide for lab experiments is its high purity and stability, which allows for accurate and reproducible studies. Additionally, the synthesis of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide is relatively straightforward and can be carried out on a large scale, which makes it accessible to researchers. However, one limitation of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide is its potential toxicity, which requires careful handling and disposal. Additionally, the precise mechanism of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide inhibition of PTPs is still under investigation, which limits its use in certain applications.
Orientations Futures
There are many potential future directions for research on N-(4-chlorophenyl)-3-(2-thienyl)acrylamide. One area of investigation is the development of more potent and selective inhibitors of PTPs based on the structure of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide. Another area of investigation is the exploration of the therapeutic potential of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide in animal models of disease, including cancer and autoimmune disorders. Additionally, the biochemical and physiological effects of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide on cellular signaling pathways and immune responses are still being elucidated, which provides opportunities for further investigation.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide involves the reaction of 4-chloroaniline with 2-thiophene carboxylic acid, followed by acylation with acryloyl chloride. This method has been optimized to produce high yields of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide with good purity. The purity of the compound can be further improved by recrystallization from suitable solvents.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-(2-thienyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the main areas of investigation is its use as an inhibitor of certain enzymes. For example, N-(4-chlorophenyl)-3-(2-thienyl)acrylamide has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a key role in regulating cellular signaling pathways. Inhibition of PTPs has been shown to have therapeutic potential for the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.
Propriétés
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNOS/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONWLLFDXXNFLB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)


![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)

![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)


![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![ethyl N-[2-(3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]glycinate](/img/structure/B5848866.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)
